molecular formula C20H16N2O3 B12872169 Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- CAS No. 105785-67-9

Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)-

Cat. No.: B12872169
CAS No.: 105785-67-9
M. Wt: 332.4 g/mol
InChI Key: SLNDCNUKPLAIJS-UHFFFAOYSA-N
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Description

Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- is a chemical compound that belongs to the class of organic compounds known as succinimides. These compounds are characterized by the presence of a succinimide group, which is a cyclic imide. Succinimides have a wide range of applications in organic synthesis, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the imide ring .

Industrial Production Methods

Industrial production of succinimides often involves the thermal decomposition of ammonium succinate. This method is efficient and yields high-purity succinimide products. The process involves heating ammonium succinate to high temperatures, resulting in the formation of succinimide and the release of ammonia gas .

Chemical Reactions Analysis

Types of Reactions

Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinolinyl derivatives and reduced forms of the original compound. These products have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO-1), which is involved in cancer immunotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- apart from these similar compounds is its unique quinolinylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in organic synthesis .

Properties

CAS No.

105785-67-9

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-[3-(quinolin-2-ylmethoxy)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H16N2O3/c23-19-10-11-20(24)22(19)16-5-3-6-17(12-16)25-13-15-9-8-14-4-1-2-7-18(14)21-15/h1-9,12H,10-11,13H2

InChI Key

SLNDCNUKPLAIJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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